REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[N+]([C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:23])[C:12]=2[CH:11]=[CH:10][CH:9]=1)([O-])=O>CC1C=CC=CC=1C>[CH:1]([NH:4][C:15]1[C:14]2[C:13](=[O:23])[C:12]3[C:21](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:20](=[O:22])[C:19]=2[CH:18]=[CH:17][CH:16]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
384 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
543 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
815 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
steam jacket heating
|
Type
|
CUSTOM
|
Details
|
is injected into the autoclave in the course of 20 minutes (molar ratio 3:1)
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
During the addition the pressure
|
Type
|
CUSTOM
|
Details
|
rises from 165 to 170° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the residual solution is evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 548 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |